molecular formula C10H10BrCl B3314668 2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene CAS No. 951888-00-9

2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene

Cat. No.: B3314668
CAS No.: 951888-00-9
M. Wt: 245.54 g/mol
InChI Key: NXFQOLKYBMTGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure includes a propene backbone with a bromine atom at position 2 and a 3-chloro-4-methylphenyl substituent at position 2. This compound belongs to a class of halogenated aromatic alkenes, which are critical intermediates in organic synthesis, particularly in cross-coupling reactions and the preparation of bioactive molecules .

Properties

IUPAC Name

4-(2-bromoprop-2-enyl)-2-chloro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFQOLKYBMTGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=C)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228558
Record name 4-(2-Bromo-2-propen-1-yl)-2-chloro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-00-9
Record name 4-(2-Bromo-2-propen-1-yl)-2-chloro-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromo-2-propen-1-yl)-2-chloro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(3-chloro-4-methylphenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: It can be oxidized to form corresponding epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at low temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed:

    Substitution: Formation of 3-(3-chloro-4-methylphenyl)-1-propanol or corresponding ethers and amines.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of 3-(3-chloro-4-methylphenyl)-1-propane or corresponding alkenes.

Scientific Research Applications

2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the synthesis of active pharmaceutical ingredients (APIs) and potential therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These halogen atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also participate in radical-mediated reactions, contributing to its biological and chemical activity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Brominated Aromatic Compounds

Compound Name Molecular Formula Substituents on Phenyl Ring Functional Group Key Structural Differences
2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene Not explicitly provided 3-Cl, 4-CH3 Propene (C=C) Reference compound; lacks ketone/other groups
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one () C10H9BrClO 3-Cl, 4-CH3 Ketone (C=O) Contains a ketone instead of a double bond
3-Bromo-1-phenylpropene () C9H9Br None (simple phenyl) Propene (C=C) No halogen or methyl substituents on phenyl
2-Bromo-3-(4-tert-butylphenyl)-1-propene () C13H17Br 4-C(CH3)3 Propene (C=C) Bulky tert-butyl group vs. chloro/methyl
2-Bromo-3-[4-(methylthio)phenyl]-1-propene () C10H11BrS 4-SCH3 Propene (C=C) Methylthio group introduces sulfur atom

Key Observations :

  • The target compound’s 3-chloro-4-methylphenyl group combines electron-withdrawing (Cl) and electron-donating (CH3) effects, influencing its electronic profile and reactivity .
  • Compared to ketone analogs (e.g., ), the propene group enhances susceptibility to electrophilic addition or polymerization reactions.
  • Bulky substituents (e.g., tert-butyl in ) reduce steric accessibility compared to the smaller chloro/methyl groups in the target compound .

Challenges :

  • Regioselective bromination and control of double-bond geometry (E/Z isomerism) require precise reaction conditions.
  • Steric hindrance from the 3-chloro-4-methylphenyl group may slow down nucleophilic substitutions compared to less-substituted analogs .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Polar vs. Non-polar Solvents)
This compound ~245 (estimated) Not reported Not reported Likely soluble in THF, DCM (polar aprotic)
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one () 277.5 Not reported Not reported Higher polarity due to ketone
3-Bromo-1-phenylpropene () 197.07 Not reported Not reported Soluble in ethers, hydrocarbons
2-Bromo-3-(4-carboethoxyphenyl)-1-propene () 285.14 Not reported Not reported Enhanced solubility in esters/alcohols

Key Observations :

  • The chloro and methyl groups likely increase molecular polarity compared to unsubstituted analogs, improving solubility in polar aprotic solvents .

Comparison with Ketone Analogs :

  • Propenes (target compound) are more reactive toward addition reactions than ketones (), but less stable under acidic/basic conditions .

Biological Activity

2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene is a halogenated compound with potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, and cytotoxic effects. The compound's structure, synthesis methods, and relevant case studies are also discussed.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 842140-31-2
  • Molecular Formula : C10H10BrCl
  • Molecular Weight : 245.54 g/mol

The compound features a bromine atom and a chloro-substituted aromatic ring, which are known to influence its biological activity significantly.

Antimicrobial Activity

Recent studies have indicated that halogenated compounds exhibit notable antimicrobial properties. The presence of bromine and chlorine atoms is often correlated with enhanced activity against various pathogens.

  • Case Study Findings :
    • A study evaluated the antibacterial activity of various monomeric alkaloids, revealing that halogen substituents significantly contributed to antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
    • The Minimum Inhibitory Concentration (MIC) values for several derivatives ranged from 4.69 to 156.47 µM against different bacterial strains, indicating a promising antibacterial profile for compounds similar to 2-bromo derivatives .

Antifungal Activity

The antifungal potential of halogenated compounds has also been documented. For instance, derivatives similar to 2-bromo compounds showed effective inhibition against fungi such as Candida albicans.

  • Research Insights :
    • Compounds with structural similarities demonstrated MIC values ranging from 16.69 to 222.31 µM against C. albicans and Fusarium oxysporum, suggesting that the presence of halogens enhances antifungal activity .

Cytotoxic effects of halogenated compounds are often linked to their ability to interact with cellular components, leading to apoptosis in cancer cells.

  • Mechanistic Studies :
    • Research has shown that brominated compounds can induce cell death in various cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function .
    • Specific studies have highlighted that the introduction of halogens can alter the electronic properties of the compounds, enhancing their reactivity towards biological targets .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Bromination Reactions : Utilizing bromine reagents in the presence of suitable solvents.
  • Allylic Substitution : Employing nucleophilic substitution reactions where the chloro group can be replaced or modified.

Data Table: Biological Activity Overview

CompoundActivity TypeMIC (µM) RangeReference
2-Bromo Derivative AAntibacterial4.69 - 156.47
2-Bromo Derivative BAntifungal16.69 - 222.31
Similar Compound CCytotoxicityVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.